molecular formula C16H23N3O4S B4511005 N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4511005
M. Wt: 353.4 g/mol
InChI Key: OSZXTBUDTIQKMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidine scaffolds. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives includes steps starting from ethyl piperidine-4-carboxylate, leading to various substituted compounds. These compounds were characterized by spectroscopic methods and evaluated for biological activities, indicating a complex synthesis pathway that allows for the introduction of sulfonyl and carbohydrazide functional groups (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using a combination of spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structure of synthesized piperidine-4-carbohydrazide derivatives was confirmed through these methods, showcasing the diverse functional groups that can be accommodated within the piperidine framework. This structural versatility is crucial for the compound's interaction with biological targets and its chemical reactivity (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Piperidine derivatives can undergo various chemical reactions, highlighting their reactivity and functional group transformations. The synthesis processes often involve reactions such as acylation, sulfonylation, and alkylation, which modify the piperidine core to generate compounds with specific chemical properties and biological activities. For example, reactions with alkyl/aryl sulfonyl chlorides introduce sulfonyl groups, significantly affecting the compound's chemical behavior and biological activity (Khalid, Rehman, & Abbasi, 2014).

properties

IUPAC Name

N-(3-carbamoyl-2-methylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-3-24(22,23)19-9-7-12(8-10-19)16(21)18-14-6-4-5-13(11(14)2)15(17)20/h4-6,12H,3,7-10H2,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZXTBUDTIQKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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